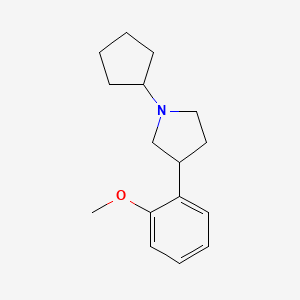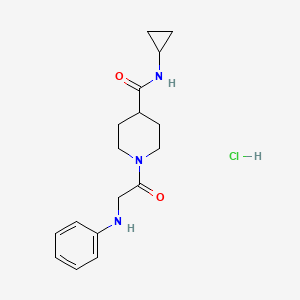
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes. In
Wirkmechanismus
The mechanism of action of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate is not fully understood. However, it is believed to work by binding to specific sites on proteins and nucleic acids, causing a change in their conformation or activity. This can lead to downstream effects on various signaling pathways and biological processes.
Biochemical and Physiological Effects:
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases and phosphatases, which are important regulators of cellular signaling pathways. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in certain cancer cell lines. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate is its versatility. It can be used as a fluorescent probe, a tool to study enzyme activity, and a modulator of signaling pathways. Additionally, this compound has been found to be relatively stable and easy to work with in laboratory settings. However, one limitation of this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are many potential future directions for research involving But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate. One area of interest is the development of new therapeutic agents based on this compound. It has shown promise as a potential treatment for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is potential for the development of new fluorescent probes and other tools for studying biological systems based on the structure of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate.
Synthesemethoden
The synthesis of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate involves a series of chemical reactions. The starting materials are pyridine-3-carboxaldehyde, propargyl bromide, and 1H-1,2,3-triazole-4-carboxylic acid. These compounds are combined in the presence of a catalyst, such as copper (I) iodide, and heated to a specific temperature. The resulting product is then purified using standard laboratory techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate has a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of small molecules to proteins and nucleic acids. It has also been used as a tool to study the structure and function of enzymes, such as kinases and phosphatases. Additionally, this compound has been used to investigate the role of specific signaling pathways in various biological processes.
Eigenschaften
IUPAC Name |
but-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-3-7-19-13(18)12-10-17(16-15-12)9-11-5-4-6-14-8-11/h4-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQWTDMPQEDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=CN(N=N1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)

![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)


![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)